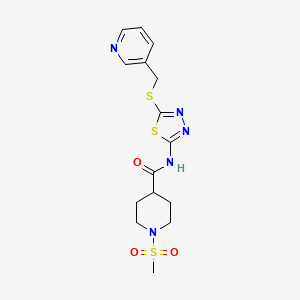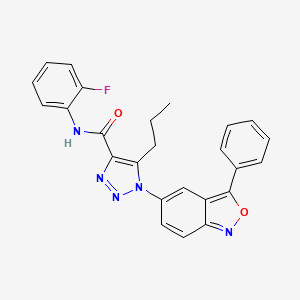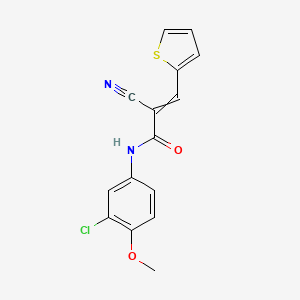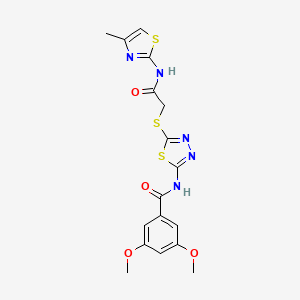
1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3S3 and its molecular weight is 413.53. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alternative Synthesis Methods
- Researchers Krauze, Vilums, Sīle, and Duburs (2007) explored alternative products in the one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, yielding various heterocyclic compounds including those related to the target molecule (Krauze et al., 2007).
Biological Activities and Synthesis of Derivatives
- Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, one of the core structures related to the target molecule, showing inhibitory effects on Xanthomonas campestris and antiviral activity against tobacco mosaic virus (Xia, 2015).
- Sych et al. (2019) extended derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, showing antimicrobial and antifungal activity, including compounds structurally similar to the target molecule (Sych et al., 2019).
- Khalid et al. (2016) explored the synthesis and biological activity of N-substituted derivatives of oxadiazole-thioacetamide, revealing moderate to talented antibacterial activity (Khalid et al., 2016).
Potential as Anticancer Agents
- Abdel-Rahman (2006) described the synthesis of 1,3,4-thiadiazole/thiadiazine derivatives bearing a carbazole moiety, including reactions with piperidine, and evaluated their anticancer activity (Abdel-Rahman, 2006).
- Kumar et al. (2016) designed and synthesized novel carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazolyl-piperazinyl substituted with pyrazolo[1,5-a]pyrimidine, showing good anticancer activity against HeLa cell line (Kumar et al., 2016).
Antimicrobial and Antifungal Studies
- El‐Emary, Al-muaikel, and Moustafa (2002) conducted synthesis and antimicrobial studies on heterocycles based on pyrazole, revealing potential biological activities related to the target compound (El‐Emary et al., 2002).
- Ovonramwen, Owolabi, and Falodun (2021) synthesized a new sulfonyl-N-ethylpyrrolidine-2-carboxamide and evaluated its antimicrobial activities, illustrating potential applications related to the target molecule (Ovonramwen et al., 2021).
properties
IUPAC Name |
1-methylsulfonyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S3/c1-26(22,23)20-7-4-12(5-8-20)13(21)17-14-18-19-15(25-14)24-10-11-3-2-6-16-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORQRYMFOGXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)
![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)



![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)


![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)